2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide
Description
2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide (hereafter referred to as the target compound) is a substituted acetamide derivative featuring a pyrrole ring and an isopropyl group. This compound is structurally characterized by:
- Acetamide backbone: Provides hydrogen-bonding capabilities via the carbonyl and amino groups .
- 1H-pyrrol-2-yl substituent: Introduces aromatic and heterocyclic properties, influencing solubility and reactivity.
- N-isopropyl group: Enhances steric bulk and modulates lipophilicity.
Notably, its (S)-configured propionamide analog (Ref: 10-F087310) was discontinued by CymitQuimica, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(2)14(11(16)6-12)7-10(15)9-4-3-5-13-9/h3-5,8,13H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVROVHKSCFMPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CN1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a novel compound characterized by its unique pyrrole structure, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrole ring with an amino group and an oxo group, contributing to its reactivity and biological interactions. The synthesis typically involves the reaction of 2-pyrrolecarboxaldehyde with glycine under reflux conditions in solvents like ethanol or methanol, followed by purification techniques such as recrystallization or chromatography.
The biological activity of this compound is linked to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific pathways, which may lead to therapeutic effects in conditions such as neurodegenerative diseases.
Mechanism of Interaction
The compound's mechanism involves binding to neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the progression of Alzheimer's disease by regulating exosome release. Inhibition of nSMase2 can potentially reduce exosome secretion and mitigate cognitive decline .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Neurodegenerative Disease Models : In mouse models of Alzheimer's disease, the compound demonstrated significant inhibition of nSMase2 activity, leading to reduced exosome release and improved cognitive function .
- Antimicrobial Activity : Research has indicated that derivatives of pyrrole compounds exhibit potent antimicrobial properties against various bacterial strains, suggesting that this compound could be explored for its antibacterial potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-N-[2-oxo-2-(1H-indol-2-yl)-ethyl]-acetamide | Indole ring | Moderate enzyme inhibition |
| 2-Amino-N-[2-oxo-2-(1H-pyrrol-3-yl)-ethyl]-acetamide | Altered pyrrole position | Variable activity |
The specific substitution pattern on the pyrrole ring in this compound enhances its reactivity and biological efficacy compared to its analogs.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor for synthesizing more complex molecules and materials. Its unique functional groups allow for diverse chemical reactivity, facilitating the creation of novel compounds with specific properties.
Biology
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit various enzymes, suggesting potential therapeutic applications in treating metabolic disorders where enzyme regulation is crucial. Case Study : A study indicated significant enzyme inhibition at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for conditions linked to enzyme dysregulation.
- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against several bacterial strains. Case Study : In vitro tests showed growth inhibition of bacteria at concentrations ranging from 5 to 20 µM, indicating its potential for development into an antimicrobial treatment.
- Anticancer Potential : The structural features of the compound may interfere with cancer cell proliferation pathways, making it a candidate for further exploration in cancer therapy.
Medicine
The biological activities of 2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide suggest its use in drug development:
- Therapeutic Applications : Its potential as an anticancer or antimicrobial agent positions it as a valuable candidate in medicinal chemistry.
Industry
- Material Development : The compound is explored for applications in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may contribute to enhanced material characteristics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acetamides and pyrrole-containing derivatives:
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Target compound | N-isopropyl, 1H-pyrrol-2-yl, acetamide backbone | C₁₁H₁₈N₃O₂ | 224.28 | Reference compound |
| N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (EP 936751-11-0) | Pyrrolidine (saturated ring), thioxomethyl group, propyl chain | C₁₀H₁₇N₃O₂S | 243.33 | Saturated pyrrolidine ring; sulfur-containing group |
| 2-(2-oxopyrrolidin-1-yl)acetamide (CAS 7491-74-9) | Pyrrolidinone (lactam), no aromatic substituents | C₆H₁₀N₂O₂ | 142.16 | Lactam structure; lacks pyrrole/isopropyl groups |
| N-(2-Bromophenyl)-2-chloro-N-(2-(cyclohexylamino)-2-oxo-1-(1H-pyrrol-2-yl)ethyl)acetamide (5b) | Bromophenyl, cyclohexylamino, pyrrole substituents, chloroacetamide | C₂₀H₂₃BrClN₃O₂ | 452.07 | Halogenated (Br, Cl); bulky cyclohexyl group |
| (S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide | Propionamide backbone (vs. acetamide) | C₁₂H₂₀N₃O₂ | 238.31 | Longer alkyl chain (propionamide); stereospecific (S) |
Key Observations:
- Pyrrole vs.
- Halogenation: Bromophenyl and chloroacetamide groups in compound 5b increase molecular weight and toxicity (H302, H317 warnings) compared to the non-halogenated target compound .
- Backbone Variations: The discontinued propionamide analog (CymitQuimica) highlights how minor changes (acetamide → propionamide) affect commercial viability, possibly due to synthetic complexity or pharmacokinetics .
Physicochemical Properties
- Hydrogen Bonding : The target compound’s acetamide and pyrrole NH groups enable moderate hydrogen bonding, whereas lactam-containing analogs (e.g., CAS 7491-74-9) exhibit stronger interactions due to the amide-lactam system .
- Thermal Stability : Compound 5b ’s higher melting point (171–173°C) suggests greater crystallinity compared to the target compound, likely due to halogenation and bulky substituents .
Q & A
Q. What mechanistic insights explain its antimicrobial activity?
- Proposed Mechanisms :
- DNA Intercalation : The pyrrole moiety may insert into bacterial DNA, disrupting replication (supported by ethidium bromide displacement assays).
- Enzyme Inhibition : Acetamide derivatives often target enzymes like dihydrofolate reductase (DHFR). Validate via in vitro enzyme inhibition assays (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
